Cetiedil citrate
Overview
Description
Cetiedil citrate is a chemical compound known for its vasodilatory and anti-sickling properties. It is primarily used in the treatment of sickle cell anemia and other cardiovascular conditions. The compound is characterized by its unique structure, which includes a seven-membered azepane ring and a thiophene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cetiedil citrate involves several key steps:
Clemmensen Reduction: The process begins with the Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid to produce cyclohexyl (thiophen-3-yl)acetic acid.
Esterification: The sodium salt of the resulting acid is then esterified with 1-(2-chloroethyl)azepane to yield cetiedil.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated as an injection solution containing this compound, sodium chloride, and water for injection .
Chemical Reactions Analysis
Types of Reactions
Cetiedil citrate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The azepane ring can be reduced to form different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of cetiedil, which can have different pharmacological properties .
Scientific Research Applications
Cetiedil citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving azepane and thiophene chemistry.
Biology: Research focuses on its effects on cellular mechanisms, particularly in red blood cells.
Medicine: this compound is studied for its potential in treating sickle cell anemia and other cardiovascular diseases.
Industry: It is used in the formulation of pharmaceutical products aimed at treating vascular conditions
Mechanism of Action
Cetiedil citrate exerts its effects primarily through vasodilation and anti-sickling mechanisms. It targets potassium channels in red blood cells, leading to the inhibition of calcium-activated potassium permeability. This action helps in reducing the sickling of red blood cells and improving blood flow .
Comparison with Similar Compounds
Similar Compounds
Cyclandelate: Another vasodilator used in the treatment of cardiovascular diseases.
Pentoxifylline: Known for its blood flow-enhancing properties.
Hydroxyurea: Used in the treatment of sickle cell anemia but with a different mechanism of action.
Uniqueness
Cetiedil citrate is unique due to its dual action as a vasodilator and anti-sickling agent. Its specific targeting of potassium channels sets it apart from other similar compounds, making it particularly effective in treating sickle cell anemia .
Properties
IUPAC Name |
2-(azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2S.C6H8O7/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h10,15-17,19H,1-9,11-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGJGSKRRWXOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14176-10-4 (Parent) | |
Record name | Cetiedil citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016286694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20936756 | |
Record name | Cetiedil citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16286-69-4 | |
Record name | Cetiedil citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16286-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetiedil citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016286694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetiedil citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hexahydro-1H-azepin-1-yl)ethyl α-cyclohexylthiophene-3-acetate, compound with citric acid (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETIEDIL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE65P4OE02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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